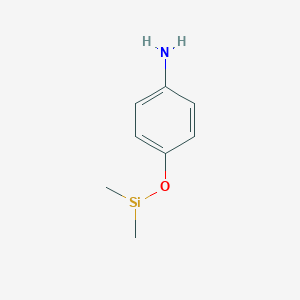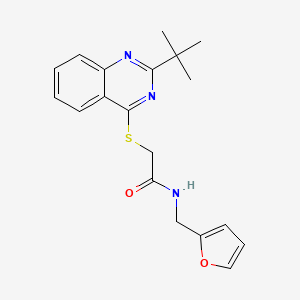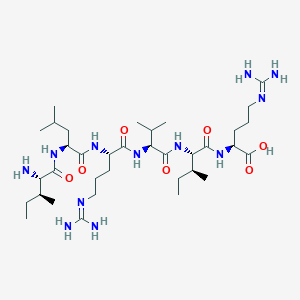
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-イソロイシル-L-ロイシル-N~5~-(ジアミノメチリデン)-L-オルニチル-L-バリル-L-イソロイシル-N~5~-(ジアミノメチリデン)-L-オルニチンは、複雑なペプチド化合物です。これは、複数のアミノ酸が結合して形成され、様々な科学分野で潜在的な用途を持つユニークな構造を形成しています。この化合物は、その複雑な分子構造と潜在的な生物活性のために特に興味深いものです。
準備方法
合成ルートと反応条件
L-イソロイシル-L-ロイシル-N~5~-(ジアミノメチリデン)-L-オルニチル-L-バリル-L-イソロイシル-N~5~-(ジアミノメチリデン)-L-オルニチンの合成は、通常、固相ペプチド合成(SPPS)を用いて行われます。この方法は、成長中のペプチド鎖にアミノ酸を逐次的に付加することができます。プロセスは、最初のアミノ酸を固体樹脂に結合させることから始まり、保護されたアミノ酸を段階的に添加します。各添加は、脱保護およびカップリング反応を含み、アミノ酸の正しい配列を確保します。
工業的生産方法
工業的な設定では、この化合物の生産には、SPPSプロセスを合理化する自動ペプチド合成装置が使用される場合があります。これらの機械は、複数の反応を同時に処理でき、効率と収率を向上させます。さらに、高速液体クロマトグラフィー(HPLC)などの精製技術を使用して、目的のペプチドを副産物や不純物から分離します。
化学反応の分析
反応の種類
L-イソロイシル-L-ロイシル-N~5~-(ジアミノメチリデン)-L-オルニチル-L-バリル-L-イソロイシル-N~5~-(ジアミノメチリデン)-L-オルニチンは、次のような様々な化学反応を起こす可能性があります。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて、水素の付加または酸素の除去を伴います。
置換: この反応は、求核剤または求電子剤を用いて、1つの官能基を別の官能基に置換することを伴います。
一般的な試薬と条件
酸化: 過酸化水素(H₂O₂)、過マンガン酸カリウム(KMnO₄)
還元: 水素化ホウ素ナトリウム(NaBH₄)、水素化リチウムアルミニウム(LiAlH₄)
置換: 求核剤(例:アミン、チオール)、求電子剤(例:ハロアルカン)
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。例えば、酸化は酸化されたペプチドを生じる可能性があり、還元は官能基が変化した還元されたペプチドを生じる可能性があります。
科学研究への応用
L-イソロイシル-L-ロイシル-N~5~-(ジアミノメチリデン)-L-オルニチル-L-バリル-L-イソロイシル-N~5~-(ジアミノメチリデン)-L-オルニチンは、次のような多くの科学研究の用途があります。
化学: ペプチド合成と反応の研究のためのモデル化合物として使用されます。
生物学: 細胞プロセスとシグナル伝達経路における潜在的な役割について調査されています。
医学: 疾患の治療における治療の可能性や薬物送達システムとして探求されています。
産業: 新規材料やバイオテクノロジーの応用開発に利用されています。
科学的研究の応用
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery system.
Industry: Utilized in the development of novel materials and biotechnological applications.
作用機序
L-イソロイシル-L-ロイシル-N~5~-(ジアミノメチリデン)-L-オルニチル-L-バリル-L-イソロイシル-N~5~-(ジアミノメチリデン)-L-オルニチンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、受容体や酵素に結合し、その活性を調節して下流の影響を引き起こす可能性があります。これらの相互作用は、細胞シグナル伝達、代謝、遺伝子発現などの様々な生物学的プロセスに影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- L-アスパラギニル-L-イソロイシル-L-ロイシル-N~5~-(ジアミノメチリデン)-L-オルニチルグリシル-L-グルタミン酸
- L-グルタミン酸、L-アスパラギニル-L-イソロイシル-L-ロイシル-L-アルギニルグリシル
独自性
L-イソロイシル-L-ロイシル-N~5~-(ジアミノメチリデン)-L-オルニチル-L-バリル-L-イソロイシル-N~5~-(ジアミノメチリデン)-L-オルニチンは、アミノ酸の特定の配列とジアミノメチリデン基の存在によりユニークです。これらの特徴は、その独特の化学的性質と潜在的な生物活性に寄与し、他の類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
- L-Asparaginyl-L-isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamic acid
- L-Glutamic acid, L-asparaginyl-L-isoleucyl-L-leucyl-L-arginylglycyl
Uniqueness
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids and the presence of diaminomethylidene groups. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
648424-46-8 |
|---|---|
分子式 |
C35H68N12O7 |
分子量 |
769.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H68N12O7/c1-9-20(7)25(36)30(50)45-24(17-18(3)4)29(49)43-22(13-11-15-41-34(37)38)28(48)46-26(19(5)6)31(51)47-27(21(8)10-2)32(52)44-23(33(53)54)14-12-16-42-35(39)40/h18-27H,9-17,36H2,1-8H3,(H,43,49)(H,44,52)(H,45,50)(H,46,48)(H,47,51)(H,53,54)(H4,37,38,41)(H4,39,40,42)/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChIキー |
IZHLUYZVJXMYNP-APGJSSKUSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


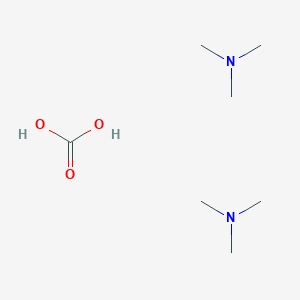
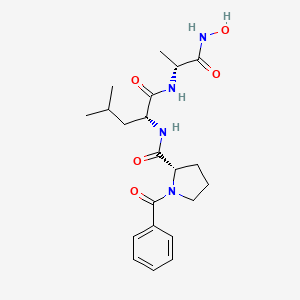
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
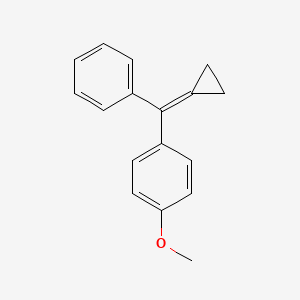
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)

![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)
